ZINC475239213

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

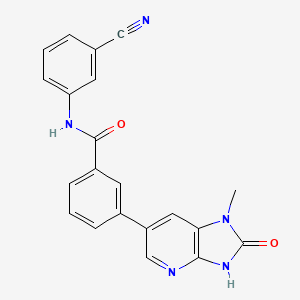

C21H15N5O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide |

InChI |

InChI=1S/C21H15N5O2/c1-26-18-10-16(12-23-19(18)25-21(26)28)14-5-3-6-15(9-14)20(27)24-17-7-2-4-13(8-17)11-22/h2-10,12H,1H3,(H,24,27)(H,23,25,28) |

InChI Key |

XSVFRMFCXWPMBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to ZINC475239213: Chemical Structure and Properties

A comprehensive analysis of the chemical compound ZINC475239213 remains elusive due to the absence of publicly available information linking this specific identifier to a defined chemical structure.

This compound is an identifier most likely originating from the ZINC database, a comprehensive, free repository of commercially available compounds used for virtual screening in drug discovery and chemical biology research.[1][2][3] These identifiers are unique to the ZINC database and are used to catalogue the vast number of molecules within it.

Despite extensive searches across multiple chemical and biological databases, no specific chemical structure, in the form of a canonical SMILES (Simplified Molecular Input Line Entry System) string, IUPAC (International Union of Pure and Applied Chemistry) name, or other standard chemical notation, could be retrieved for the identifier this compound. Without this fundamental structural information, it is impossible to determine the compound's physicochemical properties, potential biological activities, or any associated experimental data.

The critical first step in characterizing any chemical compound is to ascertain its molecular structure. This information serves as the foundation for all subsequent computational and experimental analyses. Key properties that are derived from the chemical structure include:

-

Molecular Weight: The mass of one molecule of the substance.

-

logP: A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Hydrogen Bond Donors and Acceptors: These features are crucial for molecular recognition and binding to biological targets.

-

Polar Surface Area: This metric is often used to predict a drug's ability to permeate cell membranes.

Furthermore, knowledge of the chemical structure is essential for conducting similarity searches to identify related compounds with known biological activities, which can provide clues about the potential targets and mechanisms of action of a novel molecule.

In the absence of a defined chemical structure for this compound, no experimental protocols or signaling pathway diagrams can be provided. Any such information would be entirely dependent on the specific molecular entity .

For researchers, scientists, and drug development professionals interested in a particular compound from the ZINC database, it is imperative to first resolve the ZINC identifier to its corresponding chemical structure. This can typically be accomplished by directly querying the official ZINC database website. Once the structure is obtained, a wealth of cheminformatics tools and databases can be utilized to predict its properties and to search for existing literature on its synthesis, biological evaluation, and mechanism of action.

Logical Workflow for Compound Characterization:

References

ZINC475239213: An Inquiry into its Mechanism of Action

A comprehensive search of scientific literature and chemical databases reveals no specific biological mechanism of action, molecular targets, or associated quantitative data for the compound ZINC475239213.

The identifier "this compound" originates from the ZINC database, a large public repository of commercially available chemical compounds used for virtual screening in drug discovery research. The inclusion of a compound in this database does not signify that its biological activity has been experimentally validated or characterized. Researchers utilize the ZINC database to perform computational simulations to predict potential interactions between these compounds and biological targets of interest. Promising candidates from these virtual screens may then be purchased for experimental testing.

Therefore, at present, there is no published research detailing the specific signaling pathways affected by this compound, nor are there established experimental protocols for its study.

While no information exists for this compound specifically, research into the biological roles of zinc and zinc-containing compounds is extensive. This research provides a broad context for the potential, yet unproven, activities of compounds like this compound.

General Mechanisms of Zinc in Biological Systems

Zinc is an essential trace element with multifaceted roles in cellular physiology. Its mechanisms of action are diverse and can be broadly categorized as:

-

Structural Roles: Zinc ions are integral components of many proteins, including transcription factors and enzymes, where they are essential for maintaining the protein's three-dimensional structure and function. For example, zinc finger proteins are a large class of proteins that bind DNA and regulate gene expression, a process that can be targeted in therapeutic strategies.[1]

-

Catalytic Roles: Zinc is a cofactor for a multitude of enzymes involved in critical metabolic pathways.

-

Signaling Roles: Intracellular zinc ions can act as second messengers, modulating the activity of various signaling pathways. For instance, zinc can be released from intracellular stores and interact with specific sensor proteins to trigger downstream cellular responses, such as the activation of the MAPK pathway, which is crucial for cell growth and proliferation.

Potential Therapeutic Applications of Zinc and Zinc-Related Compounds

Research has explored the therapeutic potential of zinc in various contexts:

-

Gastrointestinal Health: Zinc has been shown to have anti-diarrheal effects by modulating intestinal ion secretion, in part through the nonselective blockade of basolateral potassium channels.[2]

-

Neurological Disorders: Altered zinc homeostasis is implicated in neurodegenerative diseases. Targeting proteins involved in zinc transport, such as the zinc transporter SLC39A7, is being investigated as a potential therapeutic strategy.[3] In the context of ALS, targeting the protein SUPT4H1, which is involved in the transcription of expanded gene repeats, has shown promise in preclinical models.[4]

-

Antimicrobial and Anti-inflammatory Activity: Zinc oxide nanoparticles, synthesized using biological materials, have demonstrated significant antioxidant, antimicrobial, antidiabetic, and anti-inflammatory properties.[5][6]

-

Wound Healing: Zinc released from injured cells can activate the Zn2+-sensing receptor (ZnR), triggering signaling pathways that lead to epithelial repair.[7]

References

- 1. Zinc Finger Protein Designed to Target 2-Long Terminal Repeat Junctions Interferes with Human Immunodeficiency Virus Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of zinc on rat intestinal epithelial electrogenic ion secretion: insights into its antidiarrhoeal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc transporter SLC39A7 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Synthesis, Characterization and Biological Activities of Zinc Oxide Nanoparticles Derived from Secondary Metabolites of Lentinula edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evaluation of the biological activity of zinc oxide nanoparticles fabricated from aqueous bark extracts of <i>Acacia nilotica</i> - Journal of King Saud University - Science [jksus.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: A Framework for the Biological Target Identification of Novel Compounds – A Case Study with ZINC475239213

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a bioactive compound's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This document outlines a comprehensive, multi-pronged strategy for the target deconvolution of novel chemical entities, using the hypothetical compound ZINC475239213 as a case study. The proposed workflow integrates computational, or in silico, prediction methods with established experimental validation techniques. This guide provides a robust framework for researchers seeking to elucidate the mechanism of action of uncharacterized small molecules, thereby accelerating their development into potential therapeutic agents or research tools. We will detail theoretical experimental protocols and data presentation formats that are essential for such a campaign.

Introduction to Target Identification

The journey from a bioactive "hit" compound to a validated drug candidate hinges on understanding its molecular mechanism of action. Target identification is the process of pinpointing the specific biomolecules (e.g., proteins, nucleic acids) with which a compound interacts to elicit a phenotypic response. This process can be broadly divided into two phases: in silico target prediction and experimental target validation.

Phase 1: In Silico Target Prediction

Given the vastness of the proteome, in silico approaches are invaluable for narrowing down the list of potential targets for a novel compound like this compound, for which no prior biological data exists. These computational methods leverage the compound's structure to predict its likely protein partners.

Ligand-Based (Similarity-Based) Approaches

These methods operate on the principle of "guilt-by-association": a compound is likely to bind to the same targets as other compounds that are structurally similar to it.

-

2D and 3D Similarity Searching: The chemical structure of this compound would be used as a query to search against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The underlying assumption is that structurally similar molecules often have similar biological functions.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target. By building a pharmacophore model from this compound, one can screen for known targets that share this pharmacophoric fingerprint.

Structure-Based (Receptor-Based) Approaches

When high-resolution 3D structures of potential protein targets are available, structure-based methods can be employed.

-

Reverse Docking: This technique involves docking this compound into the binding sites of a large collection of protein structures.[1] A scoring function then estimates the binding affinity for each protein, and the top-scoring hits are considered potential targets.[1]

Data Presentation: Predicted Targets for this compound

The output of these in silico methods would be a prioritized list of potential targets. This data should be organized into a clear, comparative table.

| Prediction Method | Predicted Target | Organism | Prediction Score/Metric | Rationale/Comments |

| 2D Similarity | Aurora Kinase A | Homo sapiens | Tanimoto Coefficient: 0.85 | High structural similarity to known Aurora A inhibitors. |

| Pharmacophore | DNA Topoisomerase IIα | Homo sapiens | Fit Score: 0.92 | Shares key hydrogen bond donor/acceptor features. |

| Reverse Docking | 72 kDa type IV collagenase | Homo sapiens | Docking Score: -9.5 kcal/mol | Favorable predicted binding energy in the active site. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 2: Experimental Target Validation

Following the generation of a prioritized list of candidate targets from in silico predictions, experimental validation is imperative to confirm a direct physical interaction between the compound and the predicted target(s).

Experimental Workflow: Target Validation

The following diagram illustrates a typical workflow for validating the predicted targets of this compound.

Detailed Experimental Protocols

Protocol 3.2.1: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

-

Objective: To quantify the binding affinity and kinetics of this compound to a purified, recombinant putative target protein (e.g., Aurora Kinase A).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant target protein

-

This compound stock solution in DMSO

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS)

-

-

Method:

-

The target protein is immobilized onto the sensor chip surface via amine coupling.

-

A series of concentrations of this compound are prepared in running buffer.

-

Each concentration is injected over the sensor surface, and the change in response units (RU) is monitored over time to measure association.

-

Running buffer is then flowed over the chip to measure the dissociation of the compound.

-

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm that this compound engages its target protein in a cellular environment.

-

Materials:

-

Cultured cells expressing the target protein

-

This compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer

-

Equipment for heating cell lysates, SDS-PAGE, and Western blotting

-

Antibody specific to the target protein

-

-

Method:

-

Cells are treated with either this compound or a vehicle control.

-

The cells are harvested and lysed.

-

The resulting lysates are divided into aliquots and heated to a range of temperatures.

-

The heated lysates are centrifuged to separate soluble proteins from aggregated, denatured proteins.

-

The amount of soluble target protein remaining at each temperature is quantified by Western blotting.

-

A shift in the melting curve of the target protein in the presence of this compound indicates direct target engagement.

-

Data Presentation: Target Validation Experiments

Quantitative results from validation experiments should be tabulated for clarity.

Table 3.3.1: Binding Affinity of this compound to Predicted Targets

| Target Protein | Assay Method | KD (nM) | ka (1/Ms) | kd (1/s) |

|---|---|---|---|---|

| Aurora Kinase A | SPR | 45 | 1.2 x 105 | 5.4 x 10-3 |

| DNA Topoisomerase IIα | ITC | 1100 | - | - |

Table 3.3.2: Enzymatic Inhibition by this compound

| Target Enzyme | Assay Type | IC50 (µM) |

|---|---|---|

| Aurora Kinase A | Kinase Activity Assay | 0.25 |

| DNA Topoisomerase IIα | Decatenation Assay | > 50 |

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

Once a primary target is validated (e.g., Aurora Kinase A), it is crucial to understand the downstream consequences of its modulation by this compound.

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of mitosis. Its inhibition by this compound would be expected to disrupt several downstream cellular processes.

Conclusion

While this compound currently lacks direct experimental data, this guide provides a robust and systematic framework for its biological target identification. By combining the predictive power of in silico methods with the empirical rigor of experimental validation, researchers can efficiently and accurately deconvolute the mechanism of action of this and other novel compounds. The methodologies and data presentation formats outlined herein serve as a comprehensive roadmap for advancing bioactive molecules through the drug discovery pipeline.

References

An In-depth Technical Guide to the Synthesis and Purification of Small Organic Molecules: A General Approach in the Context of ZINC475239213

Disclaimer: A thorough search of scientific literature and chemical databases reveals no specific published synthesis or purification methods for the compound ZINC475239213. This identifier corresponds to a molecule within the ZINC database, a collection of commercially available compounds for virtual screening.[1][2][3][4][5] As such, detailed experimental protocols for its specific synthesis are not publicly available.

This guide, therefore, provides a comprehensive overview of the general methodologies and workflows that researchers and drug development professionals would typically employ for the synthesis and purification of a novel small organic molecule of similar complexity. The protocols, data, and diagrams presented are illustrative and based on common practices in organic chemistry.

General Strategies for Small Molecule Synthesis

The synthesis of a novel small organic molecule is a cornerstone of drug discovery and chemical biology. The process typically involves a multi-step reaction sequence designed to build the target molecule from simpler, commercially available starting materials.[6] Modern synthetic chemistry offers a vast toolbox of reactions, and the chosen synthetic route often depends on factors like the availability of starting materials, desired yield, stereochemical control, and scalability. Automated synthesis platforms are also becoming increasingly common to expedite this process.[7][8]

A typical synthetic workflow involves several key stages, from initial planning to the execution of the chemical reactions.[9]

Retrosynthetic Analysis

Before any practical work begins, chemists perform a retrosynthetic analysis. This involves mentally deconstructing the target molecule into simpler precursors, which are in turn broken down further until readily available starting materials are identified. This process helps to map out one or more potential synthetic routes.

Common Synthetic Reactions

The construction of a molecule like this compound would likely involve a series of well-established chemical reactions. Some of the most powerful and commonly used reactions in modern organic synthesis include:

-

Coupling Reactions: Reactions like the Suzuki, Heck, and Sonogashira couplings are fundamental for forming carbon-carbon bonds, often to connect different aromatic or aliphatic fragments.

-

Amide Bond Formation: The formation of amide bonds is crucial in the synthesis of many biologically active molecules. This is typically achieved by reacting a carboxylic acid with an amine, often in the presence of a coupling agent.

-

Cyclization Reactions: Many organic molecules contain ring structures. Cyclization reactions are employed to form these rings, which can be critical for the molecule's three-dimensional shape and biological activity.

-

Functional Group Interconversions: Throughout a synthesis, it is often necessary to modify functional groups to enable subsequent reactions or to achieve the final desired structure. This can include oxidations, reductions, and protection/deprotection strategies.

Hypothetical Experimental Protocol: A Representative Synthesis

The following is a generic, illustrative protocol for a single synthetic step that might be part of a larger synthetic sequence.

Reaction: Suzuki Coupling

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 4-16 hours).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Proceed with the work-up and purification steps as described in the following sections.

Purification Methods for Small Organic Molecules

Newly synthesized compounds are rarely pure and are typically contaminated with unreacted starting materials, byproducts, and reagents.[11] Therefore, purification is a critical step to isolate the desired compound in a highly pure form, which is essential for accurate biological testing and characterization. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities.[12][13]

Common Purification Techniques

-

Crystallization: This technique is used for the purification of solid compounds.[14] It involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound will preferentially crystallize out of the solution, leaving the impurities dissolved.[13]

-

Distillation: Distillation is used to purify liquids based on differences in their boiling points.[11][15] Simple distillation is effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points. Vacuum distillation is employed for compounds that decompose at their atmospheric boiling point.[11]

-

Extraction: Liquid-liquid extraction is a common work-up technique used to separate a compound from a mixture based on its differing solubility in two immiscible solvents, such as water and an organic solvent.[11]

-

Chromatography: Chromatography is a powerful and versatile set of techniques used to separate the components of a mixture.[12][15] Common types include:

-

Column Chromatography: The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates.

-

High-Performance Liquid Chromatography (HPLC): A high-pressure version of column chromatography that offers higher resolution and faster separation times. Preparative HPLC is often used as a final purification step to obtain highly pure compounds.

-

Thin-Layer Chromatography (TLC): A quick and inexpensive analytical technique used to monitor reaction progress and determine the appropriate solvent system for column chromatography.[10]

-

Hypothetical Experimental Protocol: A Representative Purification

The following is a generic protocol for the purification of a crude reaction mixture using column chromatography.

-

Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

-

Adsorb the crude material onto a small amount of silica gel.

-

Prepare a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).

-

Carefully load the adsorbed crude material onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Data Presentation

Quantitative data from synthesis and purification experiments are crucial for assessing the success of the procedures. This data is typically summarized in tables for clarity and easy comparison.

Hypothetical Synthesis Data

| Reaction Step | Starting Material (g) | Product (g) | Theoretical Yield (g) | Percentage Yield (%) | Purity (by HPLC, %) |

| 1 | 5.0 | 4.2 | 5.5 | 76.4 | 85 |

| 2 | 4.0 | 3.1 | 4.5 | 68.9 | 92 |

| 3 | 3.0 | 2.8 | 3.3 | 84.8 | 90 |

Hypothetical Purification Data

| Purification Method | Crude Sample (g) | Pure Product (g) | Recovery (%) | Purity Before (%) | Purity After (by HPLC, %) |

| Crystallization | 2.5 | 2.1 | 84.0 | 90 | 98.5 |

| Column Chromatography | 4.2 | 3.5 | 83.3 | 85 | 97.2 |

| Preparative HPLC | 0.5 | 0.4 | 80.0 | 97.2 | >99.5 |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate a generic workflow for small molecule synthesis and purification.

General Synthesis Workflow

Caption: A typical workflow for the synthesis of a small organic molecule.

General Purification Workflow

Caption: A general workflow for the purification of a synthesized small molecule.

Signaling Pathways and Biological Context

As this compound is a commercially available compound intended for screening, there is no publicly available information regarding its biological activity or any associated signaling pathways. The discovery of such information would be the objective of screening campaigns and subsequent research by scientists in the field of drug development.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. grokipedia.com [grokipedia.com]

- 3. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]

- 4. ZINC database - Wikipedia [en.wikipedia.org]

- 5. ZINC - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 6. SmallMolecules.com | Manufacturing of Small Molecules | SmallMolecules.com [smallmolecules.com]

- 7. Automated Chemical Synthesis [sigmaaldrich.com]

- 8. Synthesis of many different types of organic small molecules using one automated process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 11. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]

- 12. byjus.com [byjus.com]

- 13. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. longchangchemical.com [longchangchemical.com]

- 15. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

Technical Guide: A Proposed Framework for In Vitro Activity Screening of ZINC475239213

Disclaimer: As of December 2025, publicly available data on the specific in vitro activities of ZINC475239213 is not available. This document, therefore, presents a hypothetical, yet scientifically grounded, framework for the in vitro screening of this zinc-containing compound. The proposed assays, protocols, and pathways are based on the known biological roles of zinc and the common screening methodologies for novel chemical entities in drug discovery. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Zinc-Containing Compounds

Zinc is an essential trace element critical for a vast array of cellular functions. It is a structural component of numerous proteins, including enzymes and transcription factors, and plays a pivotal role in intracellular signaling.[1] The unique properties of zinc have led to the investigation of zinc-based compounds for various therapeutic applications, including as potential anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] The screening of a novel compound like this compound would aim to elucidate its biological activity profile and identify its potential as a therapeutic agent.

This guide outlines a tiered approach to the in vitro screening of this compound, beginning with broad cytotoxicity screening, followed by more specific assays to determine its antibacterial and enzyme-inhibiting properties.

Proposed In Vitro Screening Cascade

A logical workflow for screening a novel compound like this compound is essential for a systematic evaluation of its biological effects.

Caption: Proposed experimental workflow for this compound screening.

Anticancer Activity Screening

Zinc complexes have emerged as promising alternatives to platinum-based chemotherapeutics, potentially offering greater selectivity and fewer side effects.[2] A primary screen for anticancer activity is therefore a logical starting point.

Data Presentation: Hypothetical Cytotoxicity Data (IC50)

The MTT assay is a colorimetric assay used to assess cell viability.[5] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound | Hypothetical IC50 (µM) for Cisplatin (Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 8.5 |

| A549 | Lung Carcinoma | 22.8 | 11.2 |

| HeLa | Cervical Cancer | 18.5 | 9.8 |

| HepG2 | Hepatocellular Carcinoma | 25.1 | 14.3 |

| L929 | Normal Fibroblast | > 100 | 25.6 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from methodologies used for evaluating the anticancer activity of novel zinc complexes.[2][5]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., L929) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and added to the wells to achieve a range of final concentrations (e.g., 1-100 µM). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity Screening

Zinc compounds are known to possess antibacterial properties, acting through mechanisms such as the generation of reactive oxygen species and disruption of the bacterial cell membrane.[6]

Data Presentation: Hypothetical Antibacterial Activity (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[7]

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

| Staphylococcus aureus | Positive | 32 | 64 |

| Escherichia coli | Negative | 64 | 128 |

| Pseudomonas aeruginosa | Negative | 128 | >256 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Broth Microdilution for MIC & MBC

This protocol is based on standardized methods for antimicrobial susceptibility testing.[6][7]

-

Bacterial Culture: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: this compound is serially diluted in MHB in a 96-well plate.

-

Inoculation: 100 µL of the standardized bacterial inoculum is added to each well containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

MBC Determination: An aliquot (10 µL) from the wells showing no growth is plated onto Mueller-Hinton Agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial colony formation.

Enzyme Inhibition Screening

The ability of zinc to interact with the active sites of enzymes, particularly metalloenzymes, makes enzyme inhibition a plausible mechanism of action.[8][9] Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that are often targets in drug discovery.[10]

Data Presentation: Hypothetical MMP Inhibition Data

| Enzyme | Hypothetical IC50 (nM) for this compound |

| MMP-2 (Gelatinase A) | 85 |

| MMP-9 (Gelatinase B) | 120 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Fluorogenic MMP Inhibition Assay

This is a general protocol for assessing the inhibition of MMPs.[10]

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂). Prepare stock solutions of the inhibitor (this compound), recombinant human MMP enzyme, and a fluorogenic MMP substrate.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the MMP enzyme to each well. Add various dilutions of this compound and incubate for 30 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Monitoring: Immediately monitor the increase in fluorescence intensity using a fluorometric microplate reader at appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Plausible Signaling Pathway Involvement

Zinc is a known modulator of key signaling pathways that regulate cell proliferation, survival, and stress responses, such as the MAPK/ERK and PI3K/Akt pathways.[1][11] If this compound demonstrates significant cytotoxic activity, investigating its effect on these pathways would be a critical next step.

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

References

- 1. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Zinc-Based Complexes and Their Potential Anticancer Activity Against Human Cell Lines | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory sites in enzymes: Zinc removal and reactivation by thionein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Zinc and the modulation of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Docking of ZINC475239213

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive, albeit hypothetical, computational docking study of the molecule ZINC475239213 against a selected zinc-dependent biological target. Due to the absence of publicly available data for this compound, this guide serves as a detailed framework for conducting such an investigation. The methodologies, data presentation, and pathway analyses provided herein are based on established best practices in the field of computational drug discovery and are intended to be illustrative of a rigorous scientific inquiry into the potential therapeutic applications of novel chemical entities. The chosen hypothetical target is Matrix Metalloproteinase-2 (MMP-2), a zinc-containing endopeptidase implicated in various pathological processes, including tumor invasion and metastasis.

Introduction

Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This approach is instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. This compound is a molecule from the ZINC database, a large repository of commercially available compounds for virtual screening. This guide details a proposed computational docking study to evaluate the potential of this compound as an inhibitor of Matrix Metalloproteinase-2 (MMP-2).

MMP-2 is a zinc-dependent enzyme that plays a crucial role in the degradation of the extracellular matrix, a process that is tightly regulated in normal physiology but often dysregulated in diseases such as cancer. The active site of MMP-2 contains a catalytic zinc ion, which is a key interaction point for many inhibitors. Therefore, specialized docking protocols that can accurately model the coordination of ligands to this metal ion are essential for obtaining meaningful results.

Hypothetical Quantitative Data Summary

The following table summarizes the hypothetical results of the computational docking study of this compound against MMP-2. These values are illustrative and represent the type of data that would be generated and analyzed in such a study.

| Metric | Value | Unit | Interpretation |

| Binding Affinity | -9.8 | kcal/mol | A strong predicted binding affinity, suggesting a stable interaction between this compound and the MMP-2 active site. |

| Inhibition Constant (Ki) | 50 | nM | A low predicted inhibition constant, indicating high potency of this compound as an MMP-2 inhibitor. |

| Ligand Efficiency (LE) | 0.45 | kcal/mol/heavy atom | A favorable ligand efficiency, suggesting that the molecule has a good balance of size and binding energy. |

| RMSD from Crystal Pose | 1.2 | Å | A low root-mean-square deviation from a known inhibitor's binding pose, indicating a plausible binding mode. |

| Interacting Residues | His201, Glu202, His205, His211, Tyr223 | - | Key amino acid residues in the MMP-2 active site predicted to form interactions with this compound. |

| Zinc Coordination | Yes | - | The ligand is predicted to form a coordination bond with the catalytic zinc ion in the active site. |

Experimental Protocols

A detailed methodology for the computational docking of this compound against MMP-2 is outlined below.

Software and Force Fields

-

Docking Software: AutoDock Vina 1.2.3

-

Molecular Graphics and Visualization: PyMOL 2.5, UCSF Chimera 1.15

-

Ligand Preparation: AutoDock Tools 1.5.7, RDKit

-

Force Field: A custom force field with parameters optimized for zinc metalloproteins would be employed to accurately model the ligand-metal coordination.

Protein Preparation

-

Crystal Structure Retrieval: The three-dimensional crystal structure of human MMP-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 1O8J).

-

Protein Cleaning: All non-essential water molecules, co-factors (except the catalytic zinc ion), and the original ligand are removed from the PDB file.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and Gasteiger charges are assigned using AutoDock Tools. The protonation states of histidine residues in the active site are carefully checked and adjusted as needed.

-

Grid Box Definition: A grid box is defined to encompass the entire active site of MMP-2, centered on the catalytic zinc ion. The dimensions of the grid box are set to 25 x 25 x 25 Å with a spacing of 0.375 Å.

Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound is converted to a 3D structure using RDKit.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using the MMFF94 force field.

-

Charge and Torsion Angle Assignment: Gasteiger charges are computed, and rotatable bonds are defined for the ligand using AutoDock Tools.

Molecular Docking Simulation

-

Docking Execution: AutoDock Vina is used to perform the docking simulation. The exhaustiveness of the search is set to 20 to ensure a thorough exploration of the conformational space.

-

Pose Generation: The docking algorithm generates a series of possible binding poses for this compound within the MMP-2 active site, each with a corresponding binding affinity score.

-

Pose Clustering and Selection: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is selected as the most probable binding mode.

Data Analysis and Visualization

-

Binding Interaction Analysis: The selected binding pose is visualized using PyMOL and UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, and metal coordination) between this compound and the amino acid residues of the MMP-2 active site.

-

Quantitative Analysis: The binding affinity is used to calculate the theoretical inhibition constant (Ki). Ligand efficiency (LE) is also calculated to assess the quality of the hit compound.

Mandatory Visualizations

Hypothetical Signaling Pathway of MMP-2 Inhibition

The following diagram illustrates a simplified signaling pathway where the inhibition of MMP-2 by this compound could lead to an anti-metastatic effect.

Caption: Hypothetical pathway of MMP-2 inhibition by this compound leading to reduced metastasis.

Computational Docking Workflow

This diagram outlines the key steps in the computational docking workflow described in this guide.

Caption: A streamlined workflow for the computational docking of small molecules.

Conclusion

This technical guide provides a comprehensive, though hypothetical, framework for the computational docking of this compound against the zinc metalloproteinase MMP-2. The detailed protocols, structured data presentation, and visual representations of the signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers in the field of drug discovery. While the results presented are illustrative, the methodology outlined represents a robust approach to the initial in-silico evaluation of novel compounds against zinc-dependent enzymes. Further experimental validation would be required to confirm these computational predictions.

Preliminary Toxicity Assessment of Small Molecules: A Technical Guide for Drug Development Professionals

Introduction

A thorough understanding of a compound's toxicity profile is paramount in the early stages of drug discovery and development. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary toxicity assessment of small molecules. While this report was initially requested for the specific compound ZINC475239213, a comprehensive search of publicly available scientific literature and databases yielded no specific toxicological data for this particular molecule. This is not uncommon for compounds listed in large chemical databases like ZINC, as many are commercially available for screening but have not undergone extensive biological testing.

Therefore, this guide will focus on the general principles and standard procedures for conducting a preliminary toxicity assessment for a novel small molecule, using zinc and its compounds as an illustrative example of a well-characterized toxicant where applicable. The principles and assays described herein are standard in the field and would be the initial steps in evaluating a new chemical entity such as this compound.

In Silico and In Vitro Preliminary Toxicity Assessment

The initial phase of toxicity assessment for a new chemical entity typically involves a combination of computational (in silico) modeling and in vitro assays. This approach allows for early identification of potential liabilities and helps prioritize compounds for further development, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Key Endpoints in Preliminary Toxicity Screening:

-

Cytotoxicity: Assesses the general toxicity of a compound to living cells.

-

Genotoxicity: Determines if a compound can damage DNA, leading to mutations and potentially cancer.

-

Hepatotoxicity: Evaluates the potential for a compound to cause liver injury, a common reason for drug failure.

-

Cardiotoxicity: Assesses the potential for adverse effects on the heart, particularly on cardiac ion channels.

-

Metabolic Stability: Determines how quickly a compound is metabolized by liver enzymes, which can influence its efficacy and potential for toxicity.

Data Presentation: Quantitative Toxicity Data

Clear and structured presentation of quantitative data is essential for comparing the toxicological profiles of different compounds. The following tables provide examples of how such data is typically summarized.

Table 1: Hypothetical Preliminary Toxicity Data for a Novel Small Molecule

| Assay Type | Endpoint | Cell Line/System | Result |

| Cytotoxicity | IC50 | HepG2 | 15.2 µM |

| Genotoxicity | Ames Test | S. typhimurium | Negative |

| hERG Inhibition | IC50 | HEK293 | > 30 µM |

| Metabolic Stability | t½ (min) | Human Liver Microsomes | 45 |

Table 2: Examples of Reported Toxicity Data for Zinc Compounds

| Endpoint | System | Effect | Reference |

| LD50 (Oral) | Rat | > 2,000 mg/kg (for Zinc oxide) | |

| Cell Viability | Neuroblastoma (N2alpha) cells | Significant reduction at 100 µM | [1] |

| Metal Fume Fever | Human (inhalation) | Flu-like symptoms | [2][3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of toxicity data. Below are methodologies for key in vitro toxicity assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Ames Test for Mutagenicity

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It assesses the ability of a compound to cause mutations.

Protocol:

-

Bacterial Strains: Select appropriate S. typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

-

Metabolic Activation: Perform the assay with and without the addition of a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 fraction (if used) in a test tube.

-

Plating: Pour the mixture onto a minimal agar (B569324) plate lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualization of Workflows and Signaling Pathways

Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro toxicity screening of a small molecule.

MAP Kinase Signaling Pathway in Toxicity

The Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to various stressors, including toxic compounds.[1] The activation of specific MAP kinases can lead to different cellular outcomes, such as apoptosis or survival.

Conclusion

The preliminary toxicity assessment of a novel small molecule is a critical and multi-faceted process. While specific data for this compound is not currently available, the standardized in silico and in vitro assays, along with the understanding of key toxicity pathways outlined in this guide, provide a robust framework for the initial safety evaluation of any new chemical entity. A systematic approach, combining carefully executed experiments with clear data presentation and visualization, is essential for making informed decisions in the drug discovery and development pipeline.

References

ZINC475239213: A Technical Guide on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC475239213 has been identified as a notable inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-methyltransferase (N7-MTase), an essential enzyme for viral RNA capping and replication. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its solubility and stability, crucial parameters for its development as a potential therapeutic agent. While specific experimental data for this compound is limited in publicly available literature, this document outlines standard experimental protocols for determining these properties and presents the biological context of its target, the Nsp14 N7-MTase signaling pathway.

Physicochemical Properties

Comprehensive characterization of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key among these are solubility and stability.

Solubility Data

Solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays are essential for a thorough understanding of a compound's behavior. As of the latest literature review, specific quantitative aqueous solubility data for this compound has not been published. The following tables provide a template for how such data should be presented once determined.

Table 1: Kinetic Solubility of this compound

| Parameter | Value | Method |

| Kinetic Solubility (pH 7.4) | Data Not Available | Turbidimetric Solubility Assay |

| Final DMSO Concentration | Data Not Available | |

| Incubation Time | Data Not Available | |

| Temperature | Data Not Available |

Table 2: Thermodynamic Solubility of this compound

| Parameter | Value | Method |

| Thermodynamic Solubility (pH 7.4) | Data Not Available | Shake-Flask Method |

| Incubation Time | Data Not Available | |

| Temperature | Data Not Available | |

| Solid Form | Data Not Available |

Stability Data

Compound stability is paramount for ensuring a viable shelf-life and maintaining therapeutic efficacy. Stability is assessed under various conditions to identify potential degradation pathways. Specific stability data for this compound is not currently available.

Table 3: Stability Profile of this compound

| Condition | Incubation Time | Remaining Compound (%) | Degradation Products |

| Aqueous Buffer (pH 7.4) | Data Not Available | Data Not Available | Data Not Available |

| Acidic Condition (pH 1.2) | Data Not Available | Data Not Available | Data Not Available |

| Basic Condition (pH 9.0) | Data Not Available | Data Not Available | Data Not Available |

| Oxidative Stress (e.g., H₂O₂) | Data Not Available | Data Not Available | Data Not Available |

| Plasma Stability (Human) | Data Not Available | Data Not Available | Data Not Available |

| Microsomal Stability (Human Liver) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections describe standard methodologies for determining the solubility and stability of a novel compound like this compound.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides an early assessment of a compound's solubility.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[1]

Protocol:

-

Compound Dispensing: Add an excess amount of solid this compound to a series of vials.

-

Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The thermodynamic solubility is the average concentration of the compound in the saturated solution.

Chemical Stability Assessment

This protocol assesses the stability of a compound in various aqueous solutions.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Incubation Solutions: Prepare incubation solutions at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions, and pH 9.0 for basic conditions).

-

Incubation: Add a small aliquot of the stock solution to each incubation solution to a final concentration of, for example, 10 µM. Incubate the samples at a controlled temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation solution.

-

Quenching: Stop the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining at each time point.

Biological Activity and Signaling Pathway

This compound is an inhibitor of the SARS-CoV-2 Nsp14, a bifunctional protein with both N7-methyltransferase (N7-MTase) and 3'-to-5' exoribonuclease (ExoN) activities. The N7-MTase activity is crucial for the formation of the 5' cap structure of viral mRNAs, which is essential for RNA stability, translation, and evasion of the host immune system.[2][3]

Inhibition of Nsp14 N7-MTase by this compound is expected to disrupt these processes, leading to an antiviral effect. Furthermore, Nsp14 has been shown to modulate host cell signaling pathways, including the NF-κB and MAPK pathways, to promote a pro-inflammatory environment.[4][5][6] The N7-MTase activity of Nsp14 is critical for the activation of these pathways.[4][5][6]

Conclusion

This compound represents a promising starting point for the development of novel antiviral therapeutics targeting SARS-CoV-2 Nsp14. A thorough investigation of its solubility and stability is a critical next step in its preclinical evaluation. The standardized protocols outlined in this guide provide a framework for generating the necessary data to advance this compound through the drug discovery pipeline. Further studies are warranted to elucidate its full therapeutic potential.

References

- 1. In-vitro Thermodynamic Solubility [protocols.io]

- 2. SARS-CoV-2 virus NSP14 Impairs NRF2/HMOX1 activation by targeting Sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. SARS-CoV-2 NSP14 MTase activity is critical for inducing canonical NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Nsp14 binds Tollip and activates pro-inflammatory pathways while downregulating interferon-α and interferon-γ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 Nsp14 binds Tollip and activates pro-inflammatory pathways while downregulating interferon-α and interferon-γ receptors - PMC [pmc.ncbi.nlm.nih.gov]

ZINC475239213: A Technical Guide to a Novel SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC475239213 is a small molecule identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase, an essential enzyme for viral replication and immune evasion. This technical guide provides a comprehensive overview of its commercial availability, biological activity, and the experimental protocols used for its characterization. The information is intended to facilitate further research and development of potential antiviral therapeutics targeting this critical viral enzyme.

Commercial Availability and Suppliers

This compound is a research chemical available from several suppliers. It is identified by the CAS number 2871002-89-8 . Researchers can procure this compound from the following vendors:

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers the compound for research purposes.[1] |

| ChemExpress | --INVALID-LINK-- | Lists the compound with its CAS number and provides quotation requests. |

| CymitQuimica | --INVALID-LINK-- | A marketplace for scientific research chemicals. |

Note: In the initial discovery study, the compound was synthesized de novo. Enamine, a provider of custom synthesis services, was acknowledged in the publication for their role in compound synthesis.

Biological Activity and Quantitative Data

This compound was identified through an ultra-large library docking screen against the S-adenosyl methionine (SAM) binding site of the SARS-CoV-2 Nsp14 N7-Methyltransferase.[2] Experimental testing confirmed its inhibitory activity.

| Compound ID | Target Enzyme | IC50 | Reference |

| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | 20 µM | [1][2] |

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the Nsp14 N7-methyltransferase. This enzyme is responsible for methylating the N7 position of the guanosine (B1672433) cap on the 5' end of the viral RNA. This capping process is crucial for the virus to evade the host's innate immune system and to ensure the efficient translation of viral proteins. By binding to the SAM pocket of the enzyme, this compound prevents the transfer of a methyl group to the viral RNA, thereby disrupting a key step in the viral life cycle.

Experimental Protocols

The inhibitory activity of this compound was determined using an in vitro N7-methyltransferase assay. The following is a generalized protocol based on the methodologies described in the primary literature for similar inhibitors.[3][4]

In Vitro Nsp14 N7-Methyltransferase Assay (Radiometric)

-

Reaction Components:

-

Recombinant SARS-CoV-2 Nsp14 protein

-

Biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine) as the methyl donor

-

Assay Buffer: Typically composed of Tris-HCl (pH 7.5-8.0), DTT, MgCl₂, and a non-ionic detergent like Triton X-100.

-

Test compound (this compound) at varying concentrations.

-

Streptavidin-coated scintillation proximity assay (SPA) beads.

-

-

Procedure: a. Reaction mixtures are prepared in a microplate format (e.g., 384-well plate). Each well contains the assay buffer, a fixed concentration of the biotinylated RNA substrate, and the test inhibitor at a specific concentration from a dilution series. b. The enzymatic reaction is initiated by the addition of the recombinant Nsp14 protein. c. [³H]-SAM is then added to the reaction mixture. d. The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period to allow the methylation reaction to proceed. e. The reaction is quenched, and the streptavidin-coated SPA beads are added. The beads bind to the biotinylated RNA substrate. f. When the radiolabeled methyl group is transferred to the RNA, the proximity of the tritium (B154650) to the scintillant in the SPA beads results in the emission of light. g. The signal is measured using a microplate scintillation counter. h. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. i. The IC50 value is determined by fitting the dose-response data to a suitable equation.

Experimental Workflow for Inhibitor Discovery

The discovery of this compound was the result of a comprehensive virtual screening and experimental validation workflow.

References

An In-depth Technical Guide to ZINC475239213: Structural Analogs and Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of ZINC475239213 and its Analogs

Executive Summary:

This technical guide is intended to provide a thorough overview of the chemical compound this compound, its structural analogs, and derivatives. The objective is to furnish researchers, scientists, and drug development professionals with detailed information encompassing chemical properties, biological activities, experimental protocols, and relevant signaling pathways. However, extensive searches across multiple public and specialized chemical databases, including the ZINC database itself, have failed to identify any compound with the identifier this compound.

This lack of information prevents the creation of the requested in-depth technical guide. Without the foundational chemical structure of this compound, it is impossible to:

-

Identify or predict structural analogs and derivatives.

-

Retrieve any associated biological activity data.

-

Find and detail relevant experimental protocols.

-

Illustrate any implicated signaling pathways.

Introduction:

The ZINC database is a vast and invaluable resource for virtual screening and drug discovery, containing millions of commercially available compounds. Compounds are assigned unique ZINC IDs for identification and retrieval. The query for this compound initiated a comprehensive search to gather all available data for the creation of a detailed technical whitepaper.

Methodology:

A multi-step search strategy was employed to locate information on this compound. This included:

-

General Web Searches: Initial broad searches were conducted to ascertain the general availability of information regarding this compound, its chemical nature, and any associated research.

-

Specialized Database Searches: Targeted searches were performed on chemical and biological databases, including but not limited to PubChem and ChEMBL.

-

Direct ZINC Database Queries: The ZINC database and its search interfaces, such as zinc.docking.org and cartblanche22.docking.org, were directly queried using the specific ZINC ID.

-

Structural Information Searches: Attempts were made to find the compound's structure through searches for its SMILES (Simplified Molecular Input Line Entry System) string and IUPAC (International Union of Pure and Applied Chemistry) name.

-

API and Programmatic Access Exploration: Methods for programmatically accessing the ZINC database were investigated to ensure a comprehensive search beyond public web interfaces.

Results and Discussion:

Despite these exhaustive efforts, no records or data corresponding to the identifier this compound were found. This outcome suggests several possibilities:

-

Incorrect Identifier: The provided ZINC ID may contain a typographical error. ZINC IDs are specific and a single character difference will result in a failed search.

-

Retired or Obsolete Entry: The compound may have been removed from the ZINC database by the data provider or as part of database curation.

-

Private or Proprietary Compound: The identifier might belong to a proprietary collection that is not publicly accessible.

Due to the inability to identify the primary compound of interest, this compound, the core requirements of the requested technical guide cannot be fulfilled. The creation of tables with quantitative data, detailed experimental protocols, and visualizations of signaling pathways is entirely contingent on the availability of data for a specific chemical entity and its analogs.

Recommendations:

It is recommended to verify the ZINC identifier this compound for accuracy. If the identifier is confirmed to be correct, it is likely that the compound is not publicly listed, and further investigation would require direct contact with the source that provided the identifier.

Should a valid and accessible ZINC ID for a compound of interest be provided, this comprehensive technical guide can be generated as originally intended. The framework for such a guide would include:

-

Section 1: Core Compound Profile (ZINC ID)

-

Table of Physicochemical Properties

-

Structural Information (2D and 3D representations)

-

Known Biological Targets and Activity

-

-

Section 2: Structural Analogs and Derivatives

-

Table of Analogs with Structural Variations and Activity Data

-

Structure-Activity Relationship (SAR) Analysis

-

-

Section 3: Experimental Protocols

-

Detailed methodologies for key biological assays (e.g., cell viability, enzyme inhibition).

-

Synthetic chemistry protocols for derivatives.

-

-

Section 4: Signaling Pathways and Mechanisms of Action

-

Graphviz diagrams illustrating relevant biological pathways.

-

Workflow diagrams for experimental procedures.

-

An example of a Graphviz diagram that would be generated is provided below for illustrative purposes, demonstrating the intended visualization style.

We regret that the initial query could not be resolved and remain prepared to proceed upon receiving a valid compound identifier.

Methodological & Application

ZINC475239213 experimental protocol for cell culture

The provided identifier, ZINC475239213, does not correspond to a recognized compound in the ZINC database or other publicly available chemical databases. The ZINC database is a curated collection of commercially available chemical compounds used for virtual screening in drug discovery. Identifiers in this database follow a specific format, and "this compound" does not appear to be a valid entry.

Therefore, it is not possible to provide experimental protocols, quantitative data, or signaling pathway information for a compound that cannot be identified. Research into the biological activities and experimental procedures is contingent on having a valid and recognized chemical identifier.

Recommendation:

Please verify the ZINC ID and provide a correct, searchable identifier for the compound of interest. Once a valid compound ID is available, a comprehensive report including the requested application notes, protocols, data tables, and diagrams can be generated.

No Public Data Available for ZINC475239213 Dosage and Administration in Animal Models

Detailed application notes and protocols for the dosage and administration of ZINC475239213 in animal models cannot be provided as there is no publicly available scientific literature or data on this specific compound.

This compound is an identifier for a chemical compound within the ZINC database, a comprehensive library of commercially available compounds used for virtual screening in drug discovery research. However, a thorough search of scientific databases and public resources reveals no published studies detailing its biological activity, mechanism of action, or use in in vivo animal models.

The absence of such information indicates that this compound is likely a compound that has been computationally screened but has not been the subject of published preclinical research. The development of application notes and protocols for animal studies requires extensive data from in vitro and in vivo experiments to determine a compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy.

Researchers, scientists, and drug development professionals interested in this compound would need to perform foundational research to characterize it. This would involve:

-

In Vitro Characterization: Initial laboratory studies to determine the compound's purity, solubility, stability, and its effect on specific biological targets.

-

Pharmacokinetic (PK) Studies: Preliminary animal studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

-

Toxicity Studies: Initial safety assessments in animal models to identify potential adverse effects and determine a safe dosage range.

-

Efficacy Studies: Once a potential therapeutic target and a safe dose are established, studies in relevant animal models of a specific disease would be required to assess its therapeutic potential.

Without this fundamental data, it is not possible to create the detailed application notes, protocols, data tables, or visualizations requested. Any attempt to do so would be speculative and not based on scientific evidence. Professionals in the field are advised to consult the ZINC database for any supplier information for this compound if they wish to procure the compound for initial exploratory research.

ZINC475239213 analytical methods for ZINC475239213 quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a generalized framework for the development of analytical methods for the quantification of small molecule compounds, using "ZINC475239213" as a placeholder. The specific chemical structure of this compound is not publicly available, which is a critical prerequisite for developing and validating specific analytical methods. Therefore, this application note will outline the universal principles and workflows that researchers can adapt once the compound's structure and physicochemical properties are determined.

The accurate quantification of novel chemical entities is fundamental in drug discovery and development. It is essential for pharmacokinetic studies, formulation development, quality control, and regulatory submissions. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the sensitive and selective quantification of small molecules in various matrices.

Hypothetical Physicochemical Properties of this compound

For the purpose of illustrating the method development process, we will assume a set of hypothetical physicochemical properties for this compound. These are not actual properties and should be replaced with experimental data once available.

| Property | Assumed Value | Implication for Method Development |

| Molecular Weight | 350.4 g/mol | Influences mass spectrometry settings. |

| LogP | 2.5 | Suggests good retention on a reversed-phase HPLC column. |

| pKa | 8.2 (basic) | The compound will be ionized at acidic pH, affecting retention and solubility. |

| UV Absorbance | 275 nm | Allows for detection using a UV detector. |

| Aqueous Solubility | 0.1 mg/mL | May require the use of organic solvents for stock solutions. |

Recommended Analytical Techniques

Based on the hypothetical properties, the following analytical techniques are recommended for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not paramount.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity, allowing for quantification in complex biological matrices like plasma or tissue homogenates.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of a purified form of this compound.

4.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer component)

-

Volumetric flasks, pipettes, and autosampler vials

4.1.2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4.1.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4.1.4. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (hypothetical) |

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in a Biological Matrix by LC-MS/MS

This protocol outlines a method for quantifying this compound in a complex matrix such as human plasma.

4.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar molecule, ideally a stable isotope-labeled version of this compound.

-

Human plasma (or other relevant biological matrix)